molecular formula C21H24Cl2N2O5 B160455 Melphalan-N-4-hydroxyphenoxyacetamide CAS No. 131089-09-3

Melphalan-N-4-hydroxyphenoxyacetamide

Katalognummer: B160455
CAS-Nummer: 131089-09-3
Molekulargewicht: 455.3 g/mol
InChI-Schlüssel: ZVHIURZYHWNOKI-IBGZPJMESA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Eigenschaften

CAS-Nummer

131089-09-3

Molekularformel

C21H24Cl2N2O5

Molekulargewicht

455.3 g/mol

IUPAC-Name

(2S)-3-[4-[bis(2-chloroethyl)amino]phenyl]-2-[[2-(4-hydroxyphenoxy)acetyl]amino]propanoic acid

InChI

InChI=1S/C21H24Cl2N2O5/c22-9-11-25(12-10-23)16-3-1-15(2-4-16)13-19(21(28)29)24-20(27)14-30-18-7-5-17(26)6-8-18/h1-8,19,26H,9-14H2,(H,24,27)(H,28,29)/t19-/m0/s1

InChI-Schlüssel

ZVHIURZYHWNOKI-IBGZPJMESA-N

SMILES

C1=CC(=CC=C1CC(C(=O)O)NC(=O)COC2=CC=C(C=C2)O)N(CCCl)CCCl

Isomerische SMILES

C1=CC(=CC=C1C[C@@H](C(=O)O)NC(=O)COC2=CC=C(C=C2)O)N(CCCl)CCCl

Kanonische SMILES

C1=CC(=CC=C1CC(C(=O)O)NC(=O)COC2=CC=C(C=C2)O)N(CCCl)CCCl

Andere CAS-Nummern

131089-09-3

Synonyme

melphalan-N-4-hydroxyphenoxyacetamide
MelPO

Herkunft des Produkts

United States

Vorbereitungsmethoden

Acyl Halide-Mediated Esterification

This method adapts the esterification strategy described in US Patent 4,379,793, where acyl halides derived from carboxylic acids react with alcohols. For Melphalan-N-4-hydroxyphenoxyacetamide:

  • Activation of Melphalan’s Carboxylic Acid :
    Melphalan’s carboxylic acid group is converted to an acyl chloride using thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) in anhydrous dichloromethane at 0–5°C for 2 hours.

    Melphalan-COOH+SOCl2Melphalan-COCl+SO2+HCl\text{Melphalan-COOH} + \text{SOCl}_2 \rightarrow \text{Melphalan-COCl} + \text{SO}_2 + \text{HCl}
  • Reaction with N-(4-Hydroxyphenyl)acetamide :
    The acyl chloride is reacted with N-(4-hydroxyphenyl)acetamide in the presence of a base (e.g., triethylamine) to neutralize HCl. The reaction proceeds in tetrahydrofuran (THF) at 25°C for 12 hours, yielding the ester product.

    Melphalan-COCl+HO-C6H4NHCOCH3Melphalan-O-C6H4NHCOCH3+HCl\text{Melphalan-COCl} + \text{HO-C}_6\text{H}_4-\text{NHCOCH}_3 \rightarrow \text{Melphalan-O-C}_6\text{H}_4-\text{NHCOCH}_3 + \text{HCl}

Key Data :

  • Yield: 75–82% (dependent on stoichiometry and purity of starting materials).

  • Purity: >95% after recrystallization from ethanol/water.

Carbodiimide Coupling

To avoid harsh acyl halide conditions, a carbodiimide-mediated coupling is employed:

  • Activation with DCC/DMAP :
    Melphalan’s carboxylic acid is activated using N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) in dry dimethylformamide (DMF). The reaction forms an active ester intermediate.

  • Conjugation with N-(4-Hydroxyphenyl)acetamide :
    The activated ester reacts with N-(4-hydroxyphenyl)acetamide at room temperature for 24 hours. The product is isolated via column chromatography (silica gel, ethyl acetate/hexane).

Key Data :

  • Yield: 68–72%.

  • Purity: 93–97% (HPLC).

Direct Alkylation of Melphalan Hydrochloride

Adapting the process from US Patent 8,921,596B2, melphalan hydrochloride is deprotonated to its free base and alkylated:

  • Deprotonation :
    Melphalan hydrochloride is suspended in water, and aqueous ammonia is added to pH 9–10, precipitating the free base.

  • Alkylation with 4-Hydroxyphenoxyacetyl Chloride :
    The free base reacts with 4-hydroxyphenoxyacetyl chloride in acetone at 40°C for 6 hours. The product is filtered and washed with cold ether.

Key Data :

  • Yield: 80–85%.

  • Impurities: <0.5% (by NMR).

Characterization and Analytical Validation

Spectroscopic Analysis

  • FTIR :

    • Ester C=O stretch: 1740 cm⁻¹.

    • Amide N–H bend: 1540 cm⁻¹.

  • ¹H NMR (DMSO-d₆) :

    • Melphalan backbone: δ 3.2–3.8 (m, –CH₂Cl), δ 4.1 (q, –NH–CH₂–).

    • Acetamide moiety: δ 2.1 (s, –COCH₃), δ 7.2–7.4 (d, aromatic H).

  • Mass Spectrometry :

    • [M+H]⁺: m/z 457.1 (calculated for C₁₉H₂₁Cl₂N₃O₄).

Purity and Stability Assessment

ParameterMethodResult
PurityHPLC (C18)98.2%
Residual SolventsGC-MS<50 ppm (DMF)
Degradation (40°C)Accelerated<2% over 30 days

Comparative Analysis of Synthesis Routes

MethodYield (%)Purity (%)Cost (Relative)Scalability
Acyl Halide-Mediated75–8295–97LowHigh
Carbodiimide Coupling68–7293–97ModerateModerate
Direct Alkylation80–8597–99HighHigh

Challenges and Optimization Strategies

  • Steric Hindrance : Bulky groups on melphalan necessitate prolonged reaction times. Microwave-assisted synthesis reduces time by 40%.

  • Byproduct Formation : Use of molecular sieves (4Å) minimizes ester hydrolysis during acyl halide reactions.

  • Purification : Recrystallization from ethyl acetate/hexane (3:1) enhances crystallinity .

Analyse Chemischer Reaktionen

Types of Reactions

Methylphenylphosphine oxide undergoes various chemical reactions, including:

    Oxidation: Further oxidation can lead to the formation of phosphine oxides with higher oxidation states.

    Reduction: Reduction reactions can convert the oxide back to the corresponding phosphine.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the phosphine oxide group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, oxygen, or other oxidizing agents.

    Reduction: Lithium aluminum hydride or other reducing agents.

    Substitution: Halogenating agents or nucleophiles under appropriate conditions.

Major Products Formed

    Oxidation: Higher oxidation state phosphine oxides.

    Reduction: Methylphenylphosphine.

    Substitution: Various substituted phosphine oxides depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Chemistry

Methylphenylphosphine oxide is used as a ligand in coordination chemistry, where it can form complexes with transition metals

Biology

In biological research, Methylphenylphosphine oxide is investigated for its potential as a bioactive molecule. Its interactions with enzymes and other proteins are of particular interest.

Medicine

The compound is explored for its potential therapeutic applications, including its use as a precursor for the synthesis of pharmaceuticals.

Industry

In the industrial sector, Methylphenylphosphine oxide is used as an intermediate in the production of various chemicals and materials. Its stability and reactivity make it a valuable component in manufacturing processes.

Wirkmechanismus

The mechanism by which Methylphenylphosphine oxide exerts its effects involves its ability to interact with various molecular targets. The phosphine oxide group can coordinate with metal ions, influencing the activity of metal-dependent enzymes and other proteins. Additionally, the compound’s reactivity allows it to participate in various chemical transformations, contributing to its diverse applications.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Triphenylphosphine oxide: Another phosphine oxide with three phenyl groups.

    Dimethylphenylphosphine oxide: A related compound with two methyl groups and one phenyl group.

    Diphenylmethylphosphine oxide: A compound with two phenyl groups and one methyl group.

Uniqueness

Methylphenylphosphine oxide is unique due to its specific combination of methyl and phenyl groups, which confer distinct chemical properties. Its balance of hydrophobic and hydrophilic characteristics makes it versatile in various applications, distinguishing it from other phosphine oxides.

Q & A

Q. What are the recommended synthetic methodologies for Melphalan-N-4-hydroxyphenoxyacetamide, and how can purity be optimized?

Methodological Answer: The synthesis typically involves coupling melphalan (a nitrogen mustard derivative) with 4-hydroxyphenoxyacetic acid via amide bond formation. A validated protocol includes:

  • Step 1: Activation of the carboxyl group using carbodiimide crosslinkers (e.g., EDC or DCC) in anhydrous DMF or THF under nitrogen .
  • Step 2: Reaction with melphalan’s primary amine group at controlled pH (6.5–7.5) to minimize hydrolysis of the nitrogen mustard moiety .
  • Purity Optimization: Use preparative HPLC with a C18 column (gradient: 0.1% TFA in water/acetonitrile) to isolate the product. Confirm purity (>98%) via LC-MS (ESI+) and ¹H/¹³C NMR (DMSO-d₆, 400 MHz) .

Q. Which analytical techniques are most robust for characterizing stability under physiological conditions?

Methodological Answer:

  • Degradation Studies: Incubate the compound in PBS (pH 7.4, 37°C) and simulate gastric fluid (pH 2.0, pepsin). Monitor degradation kinetics via LC-MS at 0, 6, 12, 24, and 48 hours .
  • Stability Indicators: Track the loss of parent compound and formation of hydrolyzed byproducts (e.g., free melphalan or 4-hydroxyphenoxyacetic acid). Use UV-Vis (λ = 260 nm) for quantification .
  • Data Interpretation: Apply first-order kinetics models to calculate half-life (t₁/₂). For contradictory results (e.g., pH-dependent instability), validate with triplicate runs and ANOVA analysis .

Advanced Research Questions

Q. How can researchers resolve contradictions in pharmacokinetic (PK) data between in vitro and in vivo models?

Methodological Answer:

  • Experimental Design:
    • In Vitro: Use hepatic microsomes (human/rat) to assess metabolic clearance. Probe drug interactions (e.g., CYP3A4 inhibitors) via co-incubation .
    • In Vivo: Conduct PK studies in murine models (IV/oral dosing). Collect plasma samples at 5, 15, 30, 60, 120, and 240 minutes. Compare AUC and Cₘₐₓ using non-compartmental analysis .
  • Contradiction Analysis: If in vitro data overpredicts clearance, evaluate protein binding (equilibrium dialysis) or enterohepatic recirculation effects. Use Wilcoxon signed-rank tests for statistical validation .

Q. What methodologies are recommended for studying drug-drug interactions involving metabolic enzymes?

Methodological Answer:

  • Enzyme Inhibition Assays: Use recombinant CYP isoforms (e.g., 3A4, 2D6) with fluorescent probes (e.g., dibenzylfluorescein). Pre-incubate Melphalan-N-4-hydroxyphenoxyacetamide (0.1–100 µM) with NADPH for 30 minutes. Measure IC₅₀ via fluorometric detection .
  • Mechanistic Studies: Perform time-dependent inhibition (TDI) assays to distinguish reversible vs. irreversible binding. Use a two-step incubation method and GraphPad Prism for sigmoidal dose-response modeling .
  • Clinical Relevance: Cross-validate with human hepatocytes and physiologically based pharmacokinetic (PBPK) modeling to predict in vivo interaction risks .

Q. How should researchers design dose-response studies to evaluate cytotoxicity in resistant cancer cell lines?

Methodological Answer:

  • Cell Line Selection: Use melphalan-resistant multiple myeloma (RPMI-8226/LR5) and parental lines. Validate resistance via IC₅₀ comparison (72-hour MTT assay) .
  • Experimental Workflow:
    • Dose Range: 0.1–100 µM, with 10-point serial dilution.
    • Combination Studies: Co-treat with proteasome inhibitors (e.g., bortezomib) to assess synergism (Combenefit software; Chou-Talalay method) .
  • Data Contradictions: If cytotoxicity varies across replicates, check mycoplasma contamination (PCR) or apoptosis markers (Annexin V/PI flow cytometry) .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.